molecular formula C13H14N4OS B2957286 4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 733031-00-0

4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B2957286
CAS No.: 733031-00-0
M. Wt: 274.34
InChI Key: HTYBUNAMWGLDPC-UHFFFAOYSA-N
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Description

4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the indole or triazine rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-(1-methoxypropan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8(7-18-2)17-12-11(15-16-13(17)19)9-5-3-4-6-10(9)14-12/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYOFIRYUMVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C2=C(C3=CC=CC=C3N2)N=NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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